Cas no 24567-08-6 (1H-Pyrazole,3,4-diphenyl-)

1H-Pyrazole,3,4-diphenyl- structure
1H-Pyrazole,3,4-diphenyl- structure
Product Name:1H-Pyrazole,3,4-diphenyl-
CAS No:24567-08-6
MF:C15H12N2
MW:220.269183158875
CID:267750
PubChem ID:301743
Update Time:2025-04-19

1H-Pyrazole,3,4-diphenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole,3,4-diphenyl-
    • 4,5-diphenyl-1H-pyrazole
    • 1H-Pyrazole,4-diphenyl-
    • 3,4-Diphenyl-1(2)H-pyrazol
    • 3,4-diphenyl-1(2)H-pyrazole
    • 3,4-diphenyl-1H-pyrazole
    • 3,4-Diphenylpyrazol
    • 3,4-Diphenyl-pyrazol
    • 3,4-diphenylpyrazole
    • AC1L6Z2C
    • NSC179823
    • Pyrazole, 3,4-diphenyl-
    • Pyrazole,4-diphenyl-
    • SureCN218119
    • SureCN5248907
    • 24567-08-6
    • 1H-Pyrazole, 3,4-diphenyl-
    • Pyrazole, 3,4(or 4,5)-diphenyl-
    • NSC-179823
    • NSC 179823
    • DTXSID50306802
    • SCHEMBL218119
    • 4,5-diphenyl-lH-pyrazole
    • 3,4-diphenyl-lH-pyrazole
    • Inchi: 1S/C15H12N2/c1-3-7-12(8-4-1)14-11-16-17-15(14)13-9-5-2-6-10-13/h1-11H,(H,16,17)
    • InChI Key: MQWYZELNDPRANJ-UHFFFAOYSA-N
    • SMILES: N1C(C2C=CC=CC=2)=C(C=N1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 220.10016
  • Monoisotopic Mass: 220.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Density: 1.149
  • Boiling Point: 396.9°Cat760mmHg
  • Flash Point: 180.8°C
  • Refractive Index: 1.627
  • PSA: 28.68
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